1,1,1,2,2-Pentachloropropane
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,1,1,2,2-Pentachloropropane is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .Physical And Chemical Properties Analysis
The molecular formula of 1,1,1,2,2-Pentachloropropane is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .Scientific Research Applications
Synthesis Applications
1,1,1,2,2-Pentachloropropane plays a significant role in the field of chemical synthesis. Research has shown its utility in radical addition reactions, such as the preparation of 1,1,1,3,3-pentachloropropane through the reaction between carbon tetrachloride and vinyl chloride. Different catalysts, like Cu2Cl2 and triethaolamine, have been utilized to enhance product yield effectively (Jian, 2007). Similarly, iron powder and tributyl phosphate have been used as catalysts in the synthesis of 1,1,1,3,3-pentachloropropane, with high yields and purity being achieved (Xu Xiao-ta, 2013). These studies illustrate the compound's relevance in creating specific chlorinated hydrocarbons.
Isotope Fractionation Studies
1,1,1,2,2-Pentachloropropane has also been instrumental in isotope fractionation studies. For instance, research on 1,2-dichloropropane (a related compound) involving Dehalococcoides populations revealed insights into the fate of chlorinated hydrocarbons in subsurface systems. This study employed compound-specific stable carbon isotope analysis to understand the biotic and abiotic transformation processes of these compounds (Fletcher et al., 2009).
Environmental Chemistry
In the realm of environmental chemistry, 1,1,1,2,2-Pentachloropropane and related compounds have been studied for their behavior in various environments. For example, the kinetic study of 1,1,1,3,3-pentachloropropane's synthesis, using iron powder and dibutyl phosphate, provided insights into the reaction mechanisms and conditions optimal for industrial applications. Such studies are crucial for understanding and mitigating environmental impacts of industrial processes involving chlorinated hydrocarbons (Xu Xiao-ta, 2014).
Safety And Hazards
1,1,1,2,2-Pentachloropropane is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
1,1,1,2,2-pentachloropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVHAQNWWBTIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204164 | |
Record name | Propane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentachloropropane | |
CAS RN |
55632-13-8 | |
Record name | Propane, pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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